2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzo[d]oxazole ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or ester.
Thioether formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the ethanone moiety: This step involves the reaction of the thioether with an appropriate acylating agent to form the ethanone linkage.
Formation of the pyrazole ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a nucleophilic substitution reaction.
Final coupling: The pyrazole-piperidine derivative is then coupled with the benzo[d]oxazole-thioether-ethanone intermediate under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or cancer.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It could be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-ylthio)-1-(4-(methyl)piperidin-1-yl)ethanone: Lacks the pyrazole ring, which may affect its biological activity and chemical properties.
2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)propanone: Has a propanone moiety instead of ethanone, which could influence its reactivity and interactions.
Uniqueness
The presence of the benzo[d]oxazole, pyrazole, and piperidine rings in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one makes it unique compared to similar compounds. These structural features contribute to its potential versatility in various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-14-11-15(2)24(22-14)12-16-7-9-23(10-8-16)19(25)13-27-20-21-17-5-3-4-6-18(17)26-20/h3-6,11,16H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOMQCFVNDUIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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